molecular formula C5H6ClN3 B1592032 2-Chloro-4-hydrazinopyridine CAS No. 700811-29-6

2-Chloro-4-hydrazinopyridine

Cat. No. B1592032
CAS RN: 700811-29-6
M. Wt: 143.57 g/mol
InChI Key: YCFQPRVUXPTFON-UHFFFAOYSA-N
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Description

“2-Chloro-4-hydrazinopyridine” is a chemical compound with the molecular formula C5H6ClN3. It has a molecular weight of 143.58 . This compound is typically stored in an inert atmosphere and under -20°C .


Synthesis Analysis

The synthesis process of 2-hydrazinopyridine derivatives, which could be similar to the synthesis of 2-Chloro-4-hydrazinopyridine, involves mixing pyridine halide A, hydrazine hydrate, and a solvent I for reaction . After the reaction is finished, post-treatment is carried out to obtain the reaction product .


Molecular Structure Analysis

The InChI code for 2-Chloro-4-hydrazinopyridine is 1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9) .


Chemical Reactions Analysis

The reaction of 4-aryl-2-chloro-3,5-dicyano-6-methoxypyridines with hydrazine hydrate takes place under mild conditions and leads to the respective 4-aryl-3,5-dicyano-2-hydrazino-6-methoxypyridines .


Physical And Chemical Properties Analysis

2-Chloro-4-hydrazinopyridine is a solid substance . It has a molecular weight of 143.58 .

Scientific Research Applications

2-Chloro-4-hydrazinopyridine: A Comprehensive Analysis

Introduction: 2-Chloro-4-hydrazinopyridine is a derivative of pyridine, a basic heterocyclic organic compound. It contains a chloro and a hydrazino group attached to the pyridine ring, which may contribute to its reactivity and potential applications in various scientific research fields.

Synthesis Methods: This compound can be synthesized through several methods, including the substitution of halogens by a hydrazino group and the reduction of corresponding diazonium salts .

Potential Applications: While specific applications in scientific research for 2-Chloro-4-hydrazinopyridine are not detailed in the search results, we can infer potential uses based on its structure and related compounds:

Future Directions

There is ongoing research into the synthesis and applications of pyrazolines and related compounds, which could potentially include 2-Chloro-4-hydrazinopyridine . The focus is on new greener and more economical ways for their synthesis .

properties

IUPAC Name

(2-chloropyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-3-4(9-7)1-2-8-5/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCFQPRVUXPTFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610817
Record name 2-Chloro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

700811-29-6
Record name 2-Chloro-4-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-pyridin-4-ylamine, (2 g, 15.6 mmol), was dissolved in 20 mL 1M HCl and 4 mL conc. HCl and cooled to 0° C. Sodium nitrite, (1 g, 17 mmol), was dissolved in 2 mL water and added dropwise to the pyridine solution. The mixture was stirred at 0-5° C. for 2 h and then added dropwise to a suspension of SnCl2 in 35 mL conc.HCl at 0° C. The mixture was stirred at 0° C. for 1 hand then the pH carefully raised to pH9-10 with NaOH, using efficient cooling and stirring. The aqueous mixture was extracted with 10% MeOH/chloroform and the organic layer was separated, dried (sodium sulfate), and evaporated. The crude product mixture was purified by column chromatography, (silica, 5% MeOH/DCM), affording 400 mg (2-Chloro-pyridin-4-yl)-hydrazine. MS ES+144.0, 146.3
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2 g
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20 mL
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1 g
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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